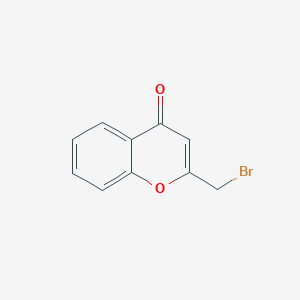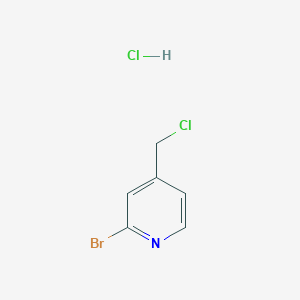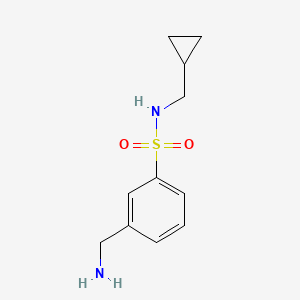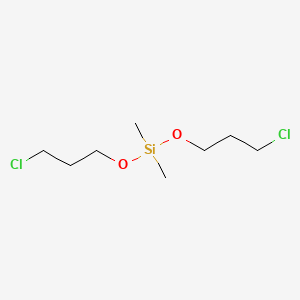
5-(Trifluoromethyl)-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(トリフルオロメチル)-2-ナフトエ酸は、ナフタレン環にトリフルオロメチル基が結合していることを特徴とする有機化合物です。
製造方法
合成経路と反応条件
一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これはボロン酸誘導体とハロゲン化ナフタレン化合物をパラジウム触媒の存在下で反応させることを含みます 。反応条件には、多くの場合、炭酸カリウムなどの塩基とトルエンまたはジメチルホルムアミドなどの溶媒の使用が含まれます。
工業的生産方法
5-(トリフルオロメチル)-2-ナフトエ酸の工業的生産には、効率とスケーラビリティを高めるための連続フロープロセスが使用される場合があります。 これらの方法は、容易に入手可能な有機前駆体と、トリフルオロメチル基を導入するためのフッ素化剤(フッ化セシウムなど)を使用します 。フロー技術により、反応条件をより適切に制御でき、最終生成物の収率と純度を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-2-naphthoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorinating agents such as cesium fluoride to introduce the trifluoromethyl group . Flow technology allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
反応の種類
5-(トリフルオロメチル)-2-ナフトエ酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応により、カルボン酸基をアルコールまたはアルデヒドに変換できます。
置換: 求電子性芳香族置換反応により、ナフタレン環にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 臭素または塩素などの試薬をハロゲン化に使用できます。一方、硝酸と硫酸を使用してニトロ化を行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりナフトキノンが生成される可能性がある一方、還元によりアルコールまたはアルデヒドが生成される可能性があります。置換反応により、さまざまな官能基が導入され、さまざまな誘導体が生成されます。
科学研究における用途
5-(トリフルオロメチル)-2-ナフトエ酸は、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。特に、医薬品や農薬の開発において使用されます.
生物学: この化合物のユニークな特性により、酵素相互作用と代謝経路の研究に役立ちます。
産業: この化合物は、その安定性と反応性のために、ポリマーやコーティングなど、高度な材料の生産に使用されています。
科学的研究の応用
5-(Trifluoromethyl)-2-naphthoic acid has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
5-(トリフルオロメチル)-2-ナフトエ酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 トリフルオロメチル基は、化合物の親油性と代謝安定性を高めることができ、生物学的膜や酵素との効果的な相互作用が可能になります 。この相互作用により、酵素活性の調節、特定の代謝経路の阻害、または細胞シグナル伝達プロセスの変化につながる可能性があります。
類似の化合物との比較
類似の化合物
トリフルオロメチル安息香酸: 構造は似ていますが、ナフタレン環ではなくベンゼン環を持っています。
トリフルオロメチルフェニルボロン酸: ボロン酸基が含まれており、さまざまなタイプの化学反応で役立ちます。
トリフルオロメチルキノリン: キノリン環を特徴とし、さまざまな化学的および生物学的特性を付与します。
独自性
5-(トリフルオロメチル)-2-ナフトエ酸は、トリフルオロメチル基とナフタレン環の組み合わせによりユニークです。 この組み合わせにより、酸性度の向上や反応性の強化など、独特の化学的特性が得られ、さまざまな用途で貴重なものになります .
類似化合物との比較
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.
Trifluoromethylphenylboronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.
Trifluoromethylquinoline: Features a quinoline ring, which imparts different chemical and biological properties.
Uniqueness
5-(Trifluoromethyl)-2-naphthoic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable in various applications .
特性
分子式 |
C12H7F3O2 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
5-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-6-8(11(16)17)4-5-9(7)10/h1-6H,(H,16,17) |
InChIキー |
DVTGNFAWKSGNHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)


![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)




![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)

![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)
